QSPac
Description
QSPac (a tripeptide compound with the sequence Q-S-P, where Q represents glutamine, S represents serine, and P represents proline) is a high-affinity inhibitor of the human sodium-glucose cotransporter 1 (hSGLT1), a key protein involved in glucose absorption in the intestines and kidneys. Its mechanism involves competitive or allosteric inhibition of hSGLT1, reducing the uptake of glucose analogs like α-methyl-D-glucopyranoside (AMG) . This compound has garnered attention due to its exceptional potency, with an IC50 of 0.17 nM, making it one of the most potent hSGLT1 inhibitors identified in experimental models .
Properties
Molecular Formula |
C15H24N4O7 |
|---|---|
Molecular Weight |
372.37 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C15H24N4O7/c1-8(21)19-6-2-3-11(19)14(24)18-10(7-20)13(23)17-9(15(25)26)4-5-12(16)22/h9-11,20H,2-7H2,1H3,(H2,16,22)(H,17,23)(H,18,24)(H,25,26)/t9-,10-,11-/m0/s1 |
InChI Key |
HPQBUPGLRXIKEL-DCAQKATOSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
QSPac belongs to a family of tripeptide derivatives designed to modulate hSGLT1 activity. Below is a comparative analysis of this compound and its structural analogs, focusing on inhibitory potency, structural determinants, and mechanistic insights.
Inhibitory Potency (IC50)
Experimental data from hSGLT1-expressing oocytes reveal significant differences in potency among related compounds:
Key Findings :
- The middle residue (Ser in this compound vs. Cys in QCPac) is critical for potency. Replacing Cys with Ser enhances affinity by ~12-fold .
- Acetylation (e.g., QSP vs.
Structural-Activity Relationships
- Role of Serine : The hydroxyl group in Ser (vs. the sulfhydryl group in Cys) may facilitate stronger hydrogen bonding with hSGLT1, explaining this compound’s superior potency .
- Additivity Studies: Co-administration of this compound and QCPac resulted in non-additive inhibition (38 ± 7% vs. individual inhibitions of 34 ± 7% and 44 ± 7%), implying a shared binding site or mechanism .
Mechanistic Insights
- This compound and analogs likely act via allosteric modulation rather than direct competition with glucose, as their effects persist even at low intracellular concentrations (~0.2 mM) .
- Natural homologs, such as QSP motifs in hRS1 (a regulatory protein), suggest evolutionary conservation of tripeptide-mediated SGLT1 regulation .
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